Rhizochalinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

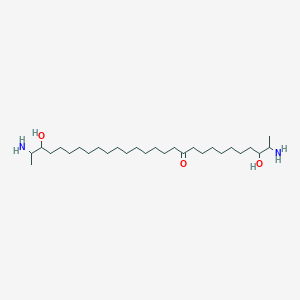

C28H58N2O3 |

|---|---|

Molecular Weight |

470.8 g/mol |

IUPAC Name |

2,27-diamino-3,26-dihydroxyoctacosan-11-one |

InChI |

InChI=1S/C28H58N2O3/c1-24(29)27(32)22-18-14-10-8-6-4-3-5-7-9-12-16-20-26(31)21-17-13-11-15-19-23-28(33)25(2)30/h24-25,27-28,32-33H,3-23,29-30H2,1-2H3 |

InChI Key |

YHQOIZYIMFAECD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CCCCCCCCCCCCCCC(=O)CCCCCCCC(C(C)N)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Rhizochalinin: From Marine Sponge to Potential Anticancer Agent

A comprehensive overview of the origin, discovery, and molecular mechanisms of the potent bioactive marine derivative, Rhizochalinin.

Introduction

This compound is a semi-synthetic sphingolipid-like compound derived from the natural marine product Rhizochalin. It has garnered significant attention within the scientific community for its potent cytotoxic and anticancer activities. This technical guide delves into the origins of its parent compound, the experimental procedures for its isolation and synthesis, and the intricate signaling pathways it modulates, providing a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Origin and Discovery of Rhizochalin

The journey of this compound begins with its natural precursor, Rhizochalin, a two-headed glycosphingolipid. The original discovery and isolation of Rhizochalin were from the marine sponge Rhizochalina incrustata.[1] This marine invertebrate, found in the waters of Madagascar, produces a diverse array of unique secondary metabolites, including Rhizochalin.[1] The initial isolation of this parent compound laid the groundwork for the subsequent development of this compound.

Experimental Protocols

Isolation of Rhizochalin from Rhizochalina incrustata

The isolation of Rhizochalin from the marine sponge Rhizochalina incrustata is a multi-step process involving extraction and chromatographic separation.

Materials:

-

Lyophilized and ground tissue of Rhizochalina incrustata

-

Ethanol (EtOH)

-

n-Hexane

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Polychrome-1 (powdered Teflon)

-

Silica gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: The lyophilized and ground sponge tissue is extracted with ethanol. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated ethanol extract is partitioned between n-hexane and aqueous ethanol to separate compounds based on their polarity.

-

Initial Chromatographic Separation: The aqueous ethanol fraction, containing the more polar compounds including Rhizochalin, is subjected to column chromatography on Polychrome-1. The column is eluted with a gradient of ethanol and water.

-

Silica Gel Chromatography: The fractions containing Rhizochalin are further purified using silica gel column chromatography with a chloroform-ethanol-water solvent system.

-

Final Purification by HPLC: The final purification of Rhizochalin is achieved by preparative HPLC on a C18 reversed-phase column.

Synthesis of this compound from Rhizochalin

This compound is the aglycone of Rhizochalin, meaning it is the non-sugar portion of the molecule. It is synthesized from Rhizochalin through a straightforward acid hydrolysis reaction.

Materials:

-

Purified Rhizochalin

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

Procedure:

-

Acid Hydrolysis: A solution of Rhizochalin in methanol is treated with aqueous hydrochloric acid. The reaction mixture is stirred, typically overnight, to cleave the glycosidic bond, releasing the sugar moiety and the aglycone, this compound.

-

Neutralization and Extraction: The reaction mixture is neutralized and the product is extracted with an appropriate organic solvent.

-

Chromatographic Purification: The crude this compound is purified using a combination of chromatographic techniques. This typically involves initial separation on a silica gel column followed by size-exclusion chromatography on Sephadex LH-20 to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of autophagy, a cellular recycling process that can promote cancer cell survival.

A key molecular target of this compound is the PI3K/Akt signaling pathway , a critical regulator of cell survival, proliferation, and growth.

This compound's Impact on the Akt Signaling Pathway

This compound has been shown to suppress the Akt signaling pathway. This inhibition leads to a cascade of downstream effects that ultimately contribute to its anticancer properties. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt.

Downstream Effects of Akt Inhibition by this compound:

-

Inhibition of mTOR: Activated Akt normally phosphorylates and activates mTOR, a key regulator of protein synthesis and cell growth. By inhibiting Akt, this compound prevents mTOR activation, thereby halting cell growth and proliferation.

-

Activation of Pro-apoptotic Proteins: Akt typically phosphorylates and inactivates pro-apoptotic proteins such as BAD. Inhibition of Akt by this compound leads to the activation of these proteins, promoting apoptosis.

-

Inhibition of Cell Cycle Progression: Akt can phosphorylate and inactivate cell cycle inhibitors like p21 and p27. By suppressing Akt, this compound allows these inhibitors to halt the cell cycle.

-

Inhibition of NF-κB: The NF-κB transcription factor, which promotes the expression of pro-survival genes, is often activated by Akt. This compound's inhibition of Akt can lead to the suppression of NF-κB activity.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 115 |

| Jurkat | Acute T-cell Leukemia | >200 |

| Raji | Burkitt's Lymphoma | >200 |

| HeLa | Cervical Cancer | >200 |

| THP-1 | Acute Monocytic Leukemia | 5-10 |

| SNU-C4 | Colon Cancer | 5-10 |

Note: Data compiled from various studies.[2][3] The IC₅₀ values can vary depending on the specific experimental conditions.

Conclusion

This compound, a semi-synthetic derivative of a marine natural product, stands out as a promising candidate for anticancer drug development. Its well-defined origin, established synthesis protocol, and profound biological activity, particularly its ability to modulate the critical Akt signaling pathway, make it a subject of intense research. The detailed understanding of its mechanism of action, supported by quantitative cytotoxicity data, provides a solid foundation for further preclinical and clinical investigations to harness its therapeutic potential in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Marine two-headed sphingolipid-like compound rhizochalin inhibits EGF-induced transformation of JB6 P+ Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of Rhizochalinin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizochalinin is a semi-synthetic, sphingolipid-like marine natural product derived from its glycosylated precursor, rhizochalin, which is isolated from the marine sponge Rhizochalina incrustata. As the aglycon of rhizochalin, this compound has garnered significant interest within the scientific community for its potent anticancer properties, particularly against drug-resistant cancer models. This document provides a comprehensive overview of the basic chemical properties of this compound, detailed experimental protocols for its preparation and biological evaluation, and a visual representation of its key signaling pathways. The information is intended to serve as a foundational guide for researchers engaged in preclinical and drug development studies involving this promising compound.

Basic Chemical Properties

This compound's chemical structure and properties are fundamental to its biological activity. Key quantitative data are summarized below.

Data Presentation: Quantitative Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₈N₂O₃ | [1] |

| Molecular Weight | 470.77 g/mol | [1] |

| Chemical Class | Two-headed sphingolipid (aglycon) | [1][2] |

| Solubility | No quantitative data available. Empirically soluble in Dimethyl Sulfoxide (DMSO) for use in in-vitro cell culture assays. | |

| Stability & Storage | No specific stability kinetics data is available. For solid form, storage at -20°C is recommended. For solutions in DMSO, prepare fresh or store as aliquots in tightly sealed vials at -20°C for short-term use (up to one month) to maintain bioactivity. |

Experimental Protocols

The following protocols provide detailed methodologies for the isolation of the precursor, the synthesis of this compound, and the key biological assays used to characterize its anticancer effects.

Isolation and Synthesis Workflow

The production of this compound is a two-stage process: extraction and isolation of the natural precursor, Rhizochalin, from its marine source, followed by acid hydrolysis to yield the active aglycon, this compound.

Protocol 1: Isolation of Precursor (Rhizochalin)

This protocol is adapted from methods for isolating two-headed sphingolipids from Rhizochalina incrustata[1].

-

Extraction: Extract the dried and ground sponge material exhaustively with ethanol at room temperature.

-

Concentration: Concentrate the resulting ethanol extract in vacuo to yield a solid residue.

-

Partitioning: Distribute the solid residue between 90% aqueous ethanol and n-hexane to separate nonpolar lipids. The desired sphingolipids remain in the aqueous ethanol phase.

-

Initial Chromatography: Subject the aqueous ethanol fraction to column chromatography over a Polychrom support, eluting with a water to ethanol gradient.

-

Fraction Collection: Collect and combine fractions containing the two-headed sphingolipids, as monitored by thin-layer chromatography (TLC), to yield the total glycoside fraction containing Rhizochalin.

Protocol 2: Semi-Synthesis of this compound (Aglycon)

This protocol describes the acid hydrolysis of the glycoside precursor to yield the aglycon, this compound[1].

-

Acid Hydrolysis: Dissolve the total glycoside fraction obtained in Protocol 3.2 in 2N HCl in methanol.

-

Reaction: Stir the mixture at room temperature until TLC indicates complete conversion of the glycoside to its aglycon.

-

Neutralization & Evaporation: Evaporate the reaction mixture to dryness under reduced pressure.

-

Silica Chromatography: Chromatograph the resulting solid over a silica gel column using a chloroform:methanol (e.g., 10:1) mobile phase.

-

Size-Exclusion Chromatography: Further purify the fraction containing the sphingolipid aglycons using a Sephadex LH-20 column with a chloroform:ethanol (e.g., 2:1) mobile phase to afford pure this compound.

Protocol 3: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effect of this compound on cancer cell lines[3][4].

-

Cell Seeding: Seed cancer cells (e.g., PC-3, 22Rv1) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis[4].

-

Cell Seeding: Seed 6,000 cells per well in a 96-well white, flat-bottom plate and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.5 µM to 20 µM) for 48 hours.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

-

Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate luminometer. The signal is proportional to the amount of caspase-3/7 activity.

Protocol 5: Autophagy (Western Blot for LC3-II and p62)

This protocol measures changes in key autophagy marker proteins to determine the effect of this compound on autophagic flux.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Include control groups treated with an autophagy inhibitor (e.g., Bafilomycin A1, 100 nM for the last 4 hours) to assess flux.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature 20-30 µg of total protein per sample and separate on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect conversion from LC3-I to LC3-II) and p62/SQSTM1. A loading control (e.g., GAPDH or β-actin) must be included.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

Core Signaling Pathways

This compound exerts its anticancer effects by modulating several critical cellular signaling pathways.

This compound-Induced Apoptosis via AMPK Activation

This compound triggers caspase-dependent apoptosis through a mechanism involving the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently inhibits the mTOR signaling pathway, which unblocks downstream apoptotic machinery[2].

Inhibition of Pro-survival Autophagy

In cancer cells, autophagy often acts as a survival mechanism against stress, including chemotherapy. This compound has been shown to inhibit this pro-survival autophagy, thereby enhancing its cytotoxic effect[4]. While the precise molecular target is not fully elucidated, its effect is upstream of the core autophagy machinery involving proteins like Beclin-1, ATG5, and ATG7[5][6]. This action contrasts with the typical role of AMPK activation, which usually induces autophagy, suggesting a context-dependent or alternative inhibitory mechanism.

Suppression of AR-V7 Signaling

A key mechanism of resistance in castration-resistant prostate cancer (CRPC) is the expression of androgen receptor splice variants, notably AR-V7. This compound effectively downregulates AR-V7 protein levels, resensitizing cancer cells to anti-androgen therapies[4]. This degradation is mediated by the ubiquitin-proteasome system.

References

- 1. researchgate.net [researchgate.net]

- 2. Aglycon of rhizochalin from the Rhizochalina incrustata induces apoptosis via activation of AMP-activated protein kinase in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Rhizochalinin: A Sphingolipid-Like Marine Compound with Anticancer Properties

Executive Summary: Rhizochalinin is the semi-synthetic aglycon of rhizochalin, a unique two-headed sphingolipid-like natural product isolated from the marine sponge Rhizochalina incrustata[1][2][3]. Structurally distinct from classical sphingolipids, this compound possesses polar groups at α,ω-positions and exhibits a range of biological activities, including potent cytotoxic, antibacterial, and antifungal effects[1]. Recent research has highlighted its significant anticancer properties, particularly in castration-resistant prostate cancer (CRPC) models. This compound exerts its effects by inducing p53-dependent apoptosis, promoting G2/M cell cycle arrest, and inhibiting pro-survival autophagy[2][3][4]. A key mechanism of action is the suppression of androgen receptor (AR) signaling, including the clinically relevant AR-V7 splice variant, thereby re-sensitizing cancer cells to standard therapies[3][4]. This document provides a comprehensive overview of this compound's structure, synthesis, biological activities, and underlying mechanisms, supported by quantitative data and detailed experimental protocols.

The Sphingolipid-Like Structure of this compound

This compound is derived from its parent glycoside, rhizochalin, which is classified as a two-headed, bipolar lipid[1]. Unlike conventional sphingolipids, which have a polar head group at one end of a long hydrophobic chain, rhizochalin and its aglycon, this compound, feature polar groups at both ends (α,ω-positions)[1].

(2R,3R,26R,27R)-2,27-diamino-3-hydroxy-26-[(2R,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy]octacosan-11-one , the full chemical name for rhizochalin, describes this unique structure[2][5]. This compound is formed by the hydrolysis of the sugar moiety from rhizochalin[3]. These compounds represent a unique class of dimeric enantiomorphic (2R)-sphingolipids[1][3].

Isolation and Synthesis

Rhizochalin is naturally isolated from the marine sponge Rhizochalina incrustata[3]. The more biologically active aglycon, this compound, is then synthesized via hydrolysis. Further chemical modifications can be performed to explore structure-activity relationships (SAR), such as reducing the 18-keto group to a hydroxyl group or performing amination[3].

References

- 1. Stichoposide C and Rhizochalin as Potential Aquaglyceroporin Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine two-headed sphingolipid-like compound rhizochalin inhibits EGF-induced transformation of JB6 P+ Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Synthesis and anticancer activity of the derivatives of marine compound rhizochalin in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhizochalin | C34H68N2O8 | CID 44445587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Rhizochalinin: A Technical Guide

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Rhizochalinin, a semi-synthetic sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this marine compound.

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment, revealing potent activity, particularly against cell lines resistant to standard therapies.[1]

Table 1: Cytotoxicity of this compound against Human Prostate Cancer Cell Lines

| Cell Line | Description | IC50 (µM) after 48h |

| PC-3 | Androgen-independent prostate cancer | ~2.5[1] |

| DU145 | Androgen-independent prostate cancer | ~2.5[1] |

| LNCaP | Androgen-dependent prostate cancer | ~2.5[1] |

| 22Rv1 | Androgen-independent, AR-V7 positive prostate cancer | ~1.5[1] |

| VCaP | Androgen-dependent, AR-V7 positive prostate cancer | ~1.5[1] |

Note: The IC50 values are approximated from graphical data presented in the cited literature.[1]

Experimental Protocols

The primary method for assessing the cytotoxic activity of this compound is the MTT assay.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Culture and Plating : The human prostate cancer cell lines (PC-3, DU145, LNCaP, 22Rv1, and VCaP) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin/Streptomycin.[1] Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere. For the assay, cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Preparation and Treatment : this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations. The growth medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells contain the vehicle solvent at the same concentration used for the drug dilutions.

-

Incubation : The treated cells are incubated for a specified period, typically 48 hours, under standard cell culture conditions.[1]

-

MTT Addition : Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then returned to the incubator for approximately 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization : The medium is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the insoluble formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. The IC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a preliminary cytotoxicity screening of this compound using the MTT assay.

Caption: Experimental workflow for cytotoxicity screening of this compound.

Signaling Pathways

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action that includes the induction of apoptosis and the inhibition of pro-survival pathways.

Caption: Signaling pathways affected by this compound.

The key mechanisms of action identified for this compound include:

-

Induction of Caspase-Dependent Apoptosis : this compound triggers programmed cell death through the activation of caspases.[1]

-

Inhibition of Pro-survival Autophagy : The compound inhibits the cellular process of autophagy, which can otherwise help cancer cells to survive under stress.[1]

-

Downregulation of AR-V7 : this compound reduces the expression of the androgen receptor splice variant 7 (AR-V7), which is associated with resistance to anti-androgen therapies.[1]

-

Suppression of the Akt Pathway : The pro-survival Akt signaling pathway is inhibited by this compound.

-

Inhibition of Voltage-Gated Potassium Channels : This represents another potential target contributing to the compound's cytotoxic effects.[1]

References

Rhizochalinin: A Technical Guide to Early Investigations of its Anticancer Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rhizochalinin, a sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata, has emerged as a promising candidate in anticancer research. Preliminary studies have highlighted its potent cytotoxic effects against various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC) and colon cancer. This document provides a detailed overview of the foundational research into this compound's anticancer activity, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams. The focus is on its ability to induce apoptosis, inhibit pro-survival autophagy, and modulate critical oncogenic signaling pathways, thereby overcoming common drug resistance mechanisms.

In Vitro Cytotoxicity

Early investigations consistently demonstrated this compound's ability to reduce cancer cell viability at low micromolar concentrations. The most pronounced effects were observed in prostate cancer cell lines, including those resistant to standard therapies due to the expression of the androgen receptor splice variant 7 (AR-V7).[1]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined across a panel of human prostate cancer cell lines after 48 hours of treatment. The results, summarized below, show significant cytotoxicity, especially in the AR-V7 positive 22Rv1 and VCaP cell lines.[1]

| Cell Line | Androgen Receptor Status | IC50 (µM) | Reference |

| PC-3 | AR-negative | ~2.5 | [1] |

| DU145 | AR-negative | ~2.5 | [1] |

| LNCaP | AR-positive | ~2.5 | [1] |

| 22Rv1 | AR-positive, AR-V7 positive | < 1.0 | [1] |

| VCaP | AR-positive, AR-V7 positive | < 1.0 | [1] |

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effects of this compound were primarily quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified duration, typically 48 hours, under standard cell culture conditions (37°C, 5% CO2).[1][2]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

The Multi-Faceted Mechanism of Action of Rhizochalinin: A Technical Overview for Cancer Researchers

Vladivostok, Russia & Hamburg, Germany - Recent investigations into the semi-synthetic marine compound Rhizochalinin have illuminated its potent anti-cancer properties, particularly in castration-resistant prostate cancer (CRPC) and glioblastoma models. This technical guide provides an in-depth overview of this compound's mechanism of action, consolidating key quantitative data and experimental methodologies for researchers and drug development professionals.

This compound, a sphingolipid-like compound derived from the marine sponge Rhizochalina incrustata, exhibits a multi-pronged attack on cancer cells. Its core mechanisms include the induction of caspase-dependent apoptosis, inhibition of pro-survival autophagy, and suppression of key oncogenic signaling pathways, notably the Androgen Receptor (AR) and Akt signaling cascades.[1][2]

Cytotoxic and Anti-proliferative Activity

This compound demonstrates significant cytotoxic effects across a range of human prostate cancer cell lines at low micromolar concentrations.[1] Notably, it shows heightened efficacy in enzalutamide and abiraterone-resistant, AR-V7 positive cells, suggesting its potential to overcome common drug resistance mechanisms.[1][3]

| Cell Line | IC50 (µM) | Androgen Receptor Status | Key Resistance Features |

| PC-3 | 1.14 ± 0.04 | Negative | Androgen-independent, Docetaxel-resistant |

| DU145 | 1.05 ± 0.02 | Negative | Androgen-independent |

| LNCaP | 1.69 ± 0.38 | Androgen-dependent | |

| 22Rv1 | 0.87 ± 0.33 | AR-FL and AR-V7 positive | Enzalutamide and Abiraterone-resistant |

| VCaP | 0.42 ± 0.11 | AR-FL and AR-V7 positive | Enzalutamide and Abiraterone-resistant |

| Table 1: IC50 values of this compound in human prostate cancer cell lines after 48 hours of treatment.[1] |

In addition to its cytotoxic effects, this compound and its derivatives can induce a G2/M cell cycle arrest in certain cancer cell lines, such as PC-3.[4][5]

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is the induction of apoptosis.[4] Treatment with this compound leads to an increase in the sub-G1 population of cancer cells, indicative of DNA fragmentation.[4] This process is caspase-dependent, as demonstrated by the activation of caspase-3/7 and cleavage of PARP.[1][4] The pro-apoptotic activity of this compound appears to be more pronounced in AR-V7 positive cell lines like 22Rv1 and VCaP.[1]

Inhibition of Pro-survival Autophagy

Cancer cells often utilize autophagy as a survival mechanism under stress conditions, such as chemotherapy.[4] this compound effectively inhibits this pro-survival autophagy in human CRPC cells.[1][4] This is evidenced by an increase in the levels of LC3B-II, a well-established marker for autophagy inhibition, following treatment.[4] By blocking this survival pathway, this compound may re-sensitize cancer cells to other therapeutic agents.

Suppression of Androgen Receptor (AR) Signaling

A key finding is this compound's ability to suppress AR signaling, a critical driver of prostate cancer growth.[4] Of particular importance is its effect on the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain, rendering it constitutively active and a major contributor to resistance to second-generation anti-androgens like enzalutamide.[4] this compound decreases the expression of AR-V7, thereby re-sensitizing CRPC cells to enzalutamide.[4][5] This is accompanied by a reduction in the expression of AR-V7 target genes and basal Prostate-Specific Antigen (PSA) levels.[1][4]

Inhibition of the Akt Signaling Pathway

In glioblastoma models, proteomic profiling has revealed that this compound suppresses the Akt pathway.[2] This is a crucial signaling pathway involved in cell survival, proliferation, and metabolism.[2] The suppression of Akt, as well as IGF-1R and MEK1/2 kinases, was confirmed in this compound-treated glioblastoma cells.[2] This inhibition of the Akt pathway likely contributes significantly to the observed apoptosis and anti-proliferative effects.

Experimental Protocols

The following provides a general workflow for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, 22Rv1) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Treat cancer cells with this compound for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

-

Sub-G1 Analysis: For DNA fragmentation analysis, fix the cells in ethanol, treat with RNase, and stain with PI. Analyze the cell cycle distribution by flow cytometry, quantifying the sub-G1 peak which represents apoptotic cells.

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, LC3B, AR-V7, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound presents a compelling profile as a novel anti-cancer agent with a unique combination of activities. Its ability to induce apoptosis, inhibit pro-survival autophagy, and suppress critical oncogenic pathways like AR and Akt signaling, particularly in drug-resistant cancers, underscores its therapeutic potential. Further pre-clinical and clinical development is warranted to fully explore its efficacy in treating advanced malignancies.

References

- 1. Synthesis and anticancer activity of the derivatives of marine compound rhizochalin in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Marine compound this compound shows high in vitro and in vivo efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rhizochalinin in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizochalinin, a two-headed sphingolipid-like compound originally isolated from the marine sponge Rhizochalina incrustata, and its derivatives have emerged as potent inducers of apoptosis in a variety of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental data, and methodologies related to this compound-induced apoptosis, intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: Induction of Apoptosis

This compound and its aglycon derivatives have been shown to trigger programmed cell death in several cancer models, including colon, prostate, leukemia, and glioblastoma.[1][3][4] The apoptotic process induced by this compound is multifaceted, involving the activation of key signaling pathways, modulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The cytotoxic effects of this compound and its related compounds have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a potent anti-proliferative activity, with aglycon forms generally exhibiting greater cytotoxicity than their glycoside counterparts.[3]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound (aglycon) | PC-3 | Prostate Cancer | 3.39 ± 0.30 | [3] |

| DU145 | Prostate Cancer | 7.82 ± 1.12 | [3] | |

| LNCaP | Prostate Cancer | 9.31 ± 2.12 | [3] | |

| 22Rv1 | Prostate Cancer | 3.46 ± 1.2 | [3] | |

| VCaP | Prostate Cancer | 2.67 ± 0.52 | [3] | |

| 18-hydroxythis compound (aglycon) | PC-3 | Prostate Cancer | 2.72 ± 0.13 | [3] |

| DU145 | Prostate Cancer | 2.13 ± 0.19 | [3] | |

| LNCaP | Prostate Cancer | 3.55 ± 0.45 | [3] | |

| 22Rv1 | Prostate Cancer | 1.77 ± 0.99 | [3] | |

| VCaP | Prostate Cancer | 0.61 ± 0.08 | [3] | |

| Rhizochalin (glycoside) | PC-3 | Prostate Cancer | 23.33 ± 1.86 | [3] |

| DU145 | Prostate Cancer | 13.91 ± 2.89 | [3] | |

| LNCaP | Prostate Cancer | 11.00 ± 1.14 | [3] | |

| 22Rv1 | Prostate Cancer | 15.89 ± 5.23 | [3] | |

| Aglycon of Rhizochalin | HT-29 | Colon Cancer | Effective concentrations for apoptosis induction reported, specific IC50 not provided. | [1] |

| Rhizochalin & its aglycon | HL-60 | Leukemia | Apoptotic effects demonstrated, specific IC50 values not detailed in the primary source. | [2] |

| This compound | Glioblastoma Cell Lines | Glioblastoma | Reported to be highly active, specific IC50 values vary depending on the specific cell line. | [4] |

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through distinct but potentially interconnected signaling cascades. The primary pathways identified are the AMP-activated protein kinase (AMPK) pathway and the intrinsic (mitochondrial) pathway of apoptosis.

The AMPK-Mediated Apoptotic Pathway in Colon Cancer

In HT-29 human colon cancer cells, the aglycon of Rhizochalin has been shown to induce apoptosis via the activation of AMPK.[1] This pathway is a critical regulator of cellular energy homeostasis and, when activated, can inhibit cell growth and proliferation.

The Intrinsic (Mitochondrial) Apoptotic Pathway

A more commonly observed mechanism across various cancer types, including prostate and leukemia, is the induction of the intrinsic apoptotic pathway.[2][3] This pathway centers on the mitochondria and is tightly regulated by the Bcl-2 family of proteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on this compound-induced apoptosis. Below are protocols for key experiments.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells once with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.

Methodology:

-

Cell Lysis: After treatment with this compound, lyse the cells using a buffer compatible with the caspase activity assay kit.

-

Substrate Addition: Add the luminogenic caspase-3/7 substrate to the cell lysate. This substrate is specifically cleaved by active caspases-3 and -7.

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The intensity of the luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key apoptotic proteins.

Methodology:

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, BAD, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of marine-derived compounds with potent pro-apoptotic activity against various cancers. The elucidated mechanisms, involving the AMPK and intrinsic mitochondrial pathways, offer multiple avenues for therapeutic intervention. Future research should focus on in vivo efficacy and safety profiling of the most potent this compound analogs. Furthermore, exploring the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to novel and more effective combination therapies for cancer treatment. The detailed protocols provided herein serve as a foundation for researchers to further investigate the therapeutic potential of this intriguing marine natural product.

References

- 1. This compound Exhibits Anticancer Activity and Synergizes with EGFR Inhibitors in Glioblastoma In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AML cells are susceptible to suppression of OXPHOS. (A) The mean IC50 values (n = 3) and ratio of berberine inhibiting leukemia (HL-60, KG-1, THP-1, CEM-C7, Nalm6, SupB15, Jurkat and K562), breast cancer (SKBR3, MDAMB453, T47D, MDAMB231, ZR751 and MCF7), colon cancer (HCT116 and Caco2) and lung cancer (A549 and hcc827) cellular ATP in a medium supplemented with glucose or galactose. (B) The IC50 values of cell viability after incubation with different concentrations of berberine in complete medium for 72 h. (C) The effect of berberine (50 μmol·L−1) on the mitochondrial OCR in HL-60 and HL-60-NDI1 cells was detected by a Fiber Optic Oxygen Monitor. (D) The viability of HL-60 and HL-60-NDI1 cells (percentage of cell control without treatment) after incubation with berberine (50 μmol·L−1) was measured by CCK-8 assay. Data are expressed as the mean ± SD (n = 3 biologically independent samples, **P < 0.01, ****P < 0.0001 vs the HL-60 group) [cjnmcpu.com]

- 3. Aglycon of rhizochalin from the Rhizochalina incrustata induces apoptosis via activation of AMP-activated protein kinase in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Signal: An In-depth Technical Guide to Rhizochalinin's Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the signaling pathways modulated by Rhizochalinin, a marine-derived, sphingolipid-like compound with promising anti-cancer properties. This document outlines the core mechanisms of action, presents quantitative data on its efficacy, details the experimental protocols used to elucidate its functions, and provides visual representations of its molecular interactions.

Quantitative Data Summary

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of castration-resistant prostate cancer (CRPC) cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives, providing a clear comparison of their potency.

Table 1: IC50 Values of this compound and its Derivatives in Prostate Cancer Cell Lines [1]

| Compound | PC-3 (IC50, μM) | DU145 (IC50, μM) | LNCaP (IC50, μM) | 22Rv1 (IC50, μM) | VCaP (IC50, μM) |

| rhizochalin (1) | 16.55 ± 1.37 | 10.75 ± 1.48 | 7.88 ± 2.4 | 7.37 ± 0.69 | 5.81 ± 0.23 |

| This compound (2) | 1.14 ± 0.04 | 1.05 ± 0.02 | 1.69 ± 0.38 | 0.87 ± 0.33 | 0.42 ± 0.11 |

| 18-hydroxyrhizochalin (3) | 22.62 ± 0.3 | 24.38 ± 0.38 | 9.34 ± 0.57 | 11 ± 1.14 | 15.89 ± 5.23 |

| 18-hydroxythis compound (4) | 2.72 ± 0.13 | 2.13 ± 0.19 | 3.55 ± 0.45 | 1.77 ± 0.99 | 0.61 ± 0.08 |

| 18-aminorhizochalin (5) | 46.57 ± 13.78 | 19.29 ± 13.08 | 8.97 ± 2.47 | 14.21 ± 5.09 | 18.59 ± 3.46 |

| 18-aminothis compound (6) | 3.39 ± 0.30 | 7.82 ± 1.12 | 9.31 ± 2.12 | 3.46 ± 1.2 | 2.67 ± 0.52 |

Data are presented as mean ± SEM.

Core Signaling Pathways of this compound

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by:

-

Inducing Caspase-Dependent Apoptosis: this compound triggers programmed cell death through the activation of caspases, key enzymes in the apoptotic cascade.[2]

-

Inhibiting Pro-survival Autophagy: It blocks the cellular self-preservation mechanism of autophagy, which cancer cells often exploit to survive under stress.[3]

-

Suppressing Androgen Receptor (AR) Signaling: this compound downregulates the expression of the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to anti-androgen therapies in CRPC.[1] This re-sensitizes cancer cells to treatments like enzalutamide.

-

Inhibiting Voltage-Gated Potassium Channels: This novel mechanism of action contributes to its cytotoxic effects.

The following diagrams illustrate these key signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the signaling pathways of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP, 22Rv1, VCaP)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the cells with the compound for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Cell Cycle Analysis with Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells (sub-G1 population) after treatment with this compound.

Materials:

-

Prostate cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.

Western Blot Analysis for AR-V7, PSA, and LC3B-II

This protocol is for detecting changes in protein expression levels of AR-V7, its downstream target PSA, and the autophagy marker LC3B-II.

Materials:

-

Treated prostate cancer cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AR-V7, anti-PSA, anti-LC3B, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

Rhizochalinin: A Marine-Derived Sphingolipid with Potent Anticancer Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rhizochalinin is a semi-synthetic cytotoxic sphingolipid derived from the marine natural product rhizochalin, which was first isolated from the sponge Rhizochalina incrustata. As the aglycone of rhizochalin, this compound has demonstrated significant potential as an anticancer agent across a range of preclinical models, including castration-resistant prostate cancer (CRPC) and glioblastoma (GBM). Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest at the G2/M phase, and modulation of key signaling pathways such as Akt and AMP-activated protein kinase (AMPK), positions it as a compelling candidate for further drug development. This document provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, along with detailed experimental protocols for its study.

Chemical Properties and Structure

This compound is a "two-headed" sphingolipid-like compound, characterized by a long aliphatic chain with amino groups at both ends. The absence of the galactose moiety, present in its parent compound rhizochalin, is a key structural feature that contributes to its enhanced cytotoxicity.

-

Molecular Formula: C34H68N2O8 (as rhizochalin)

-

Chemical Class: Sphingolipid

-

Source: Semi-synthetic derivative of rhizochalin, isolated from the marine sponge Rhizochalina incrustata.[1]

-

Key Feature: It is the aglycone of rhizochalin, and this structural modification is critical for its enhanced ability to suppress androgen receptor (AR) signaling.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of anticancer activities, primarily through cytotoxicity and cytostatic effects. Its efficacy has been demonstrated in several cancer types, with particularly promising results in aggressive and treatment-resistant cancers.

Anticancer Activity in Prostate Cancer

In models of castration-resistant prostate cancer, this compound has shown significant efficacy. It reduces cell viability and proliferation in various prostate cancer cell lines.[2] Notably, it is highly active in cell lines that express the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to standard anti-androgen therapies.[2] The pro-apoptotic activity of this compound is more pronounced in AR-V7-positive cell lines like 22Rv1 and VCaP compared to AR-negative lines such as PC-3 and DU145.[2][3] In vivo studies using mouse xenograft models of PC-3 and 22Rv1 cells have confirmed that this compound significantly reduces tumor growth.[2]

Anticancer Activity in Glioblastoma

This compound is also highly active in human glioblastoma cell lines and patient-derived glioma stem-like neurosphere models.[4] Its activity in glioblastoma is mediated through the induction of apoptosis, G2/M-phase cell cycle arrest, and the inhibition of autophagy.[4] Furthermore, proteomic analysis has revealed that suppression of the Akt pathway is a major biological effect of this compound in glioblastoma cells.[4]

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and its effects on the cell cycle.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines (48h treatment)

| Cell Line | Cancer Type | Androgen Receptor Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| PC-3 | Prostate Cancer | AR-negative | 1.12 | [2] |

| DU145 | Prostate Cancer | AR-negative | 1.33 | [2] |

| 22Rv1 | Prostate Cancer | AR-V7 positive | 0.49 | [2] |

| VCaP | Prostate Cancer | AR-V7 positive | 0.54 | [2] |

| LNCaP | Prostate Cancer | AR-positive | 0.94 | [2] |

| U87 | Glioblastoma | - | Not explicitly stated, but highly active | [4] |

| T98G | Glioblastoma | - | Not explicitly stated, but highly active |[4] |

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Prostate Cancer Cells (48h treatment)

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

|---|---|---|---|---|

| Control | Data not available | Data not available | Data not available |

| this compound | Data not available | Data not available | Significant increase |[3] |

Note: While the exact percentages were not provided in the searched literature, a significant G2/M arrest was consistently reported for PC-3 cells.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of programmed cell death, disruption of the cell cycle, and modulation of critical cell signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This is evidenced by DNA fragmentation and the activation of caspases.[2] The pro-apoptotic effects are particularly strong in AR-V7-positive prostate cancer cells.[3]

Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, particularly in PC-3 prostate cancer cells.[3] This indicates that this compound interferes with the mitotic progression of cancer cells, ultimately leading to cell death.

Inhibition of Autophagy

In both prostate cancer and glioblastoma, this compound has been shown to inhibit pro-survival autophagy.[3][4] This is a crucial mechanism, as autophagy can promote the survival of cancer cells under stress and contribute to drug resistance. The inhibition of autophagy is indicated by an increase in the level of LC3B-II protein.[3]

Modulation of Signaling Pathways

This compound's anticancer effects are underpinned by its ability to modulate key signaling pathways that are often dysregulated in cancer.

In glioblastoma cells, proteomic studies have identified the suppression of the Akt signaling pathway as a primary effect of this compound. This is confirmed by the reduced phosphorylation of Akt, as well as its downstream effectors IGF-1R and MEK1/2.[4]

Caption: this compound-mediated inhibition of the Akt signaling pathway.

In colon cancer cells, the aglycone of rhizochalin induces apoptosis through the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a key energy sensor that can inhibit cell growth and proliferation.

Caption: this compound-mediated activation of the AMPK signaling pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.

-

Materials:

-

Cancer cell lines (e.g., PC-3, 22Rv1, U87)

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at the desired concentrations for 48 hours.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for 48 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the Akt and AMPK signaling pathways.

-

Materials:

-

Treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-AMPK (Thr172), anti-AMPK, anti-LC3B)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: General experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a novel marine-derived compound with compelling preclinical evidence of potent anticancer activity, particularly in challenging malignancies like castration-resistant prostate cancer and glioblastoma. Its ability to induce apoptosis, cause G2/M cell cycle arrest, and modulate key oncogenic signaling pathways highlights its potential as a therapeutic agent.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and delivery for in vivo applications.

-

Combination Therapies: Investigating synergistic effects with existing chemotherapies and targeted agents, especially in resistant tumors.

-

Target Identification: Further elucidation of the direct molecular targets of this compound to better understand its mechanism of action.

-

Clinical Translation: Moving towards early-phase clinical trials to evaluate its safety and efficacy in cancer patients.

The unique chemical structure and multifaceted biological activities of this compound make it a highly promising lead compound in the ongoing search for novel and effective cancer therapies from marine sources.

References

- 1. G2/M accumulation in prostate cancer cell line PC-3 is induced by Cdc25 inhibitor 7-chloro-6-(2-morpholin-4-ylethylamino) quinoline-5, 8-dione (DA 3003-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle perturbations and radiosensitization effects in a human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-AMPK alpha-1,2 (Thr172, Thr183) Polyclonal Antibody (PA5-85649) [thermofisher.com]

- 4. Phosphorylation of AMPK by upstream kinases is required for activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Rhizochalinin Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Biological Activities and Methodologies Associated with Rhizochalinin Derivatives.

This technical guide provides a comprehensive overview of the foundational research on this compound and its derivatives, semi-synthetic compounds derived from the marine sponge Rhizochalina incrustata. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these novel molecules, particularly in the context of oncology. Herein, we summarize the key quantitative data, detail the experimental protocols used in their evaluation, and visualize the critical signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The anticancer efficacy of this compound and its derivatives has been quantified across various cancer cell lines, primarily focusing on castration-resistant prostate cancer (CRPC). The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, providing a clear comparison of the cytotoxic potential of these compounds.

| Compound | PC-3 IC50 (μM) | DU145 IC50 (μM) | LNCaP IC50 (μM) | 22Rv1 IC50 (μM) | VCaP IC50 (μM) |

| Rhizochalin (1) | 16.55 ± 1.37 | 10.75 ± 1.48 | 7.88 ± 2.4 | 7.37 ± 0.69 | 5.81 ± 0.23 |

| This compound (2) | 1.14 ± 0.04 | 1.05 ± 0.02 | 1.69 ± 0.38 | 0.87 ± 0.33 | 0.42 ± 0.11 |

| 18-hydroxyrhizochalin (3) | 22.62 ± 0.3 | 24.38 ± 0.38 | 9.34 ± 0.57 | 11 ± 1.14 | 15.89 ± 5.23 |

| 18-hydroxythis compound (4) | 2.72 ± 0.13 | 2.13 ± 0.19 | 3.55 ± 0.45 | 1.77 ± 0.99 | 0.61 ± 0.08 |

| 18-aminorhizochalin (5) | 46.57 ± 13.78 | 19.29 ± 13.08 | 8.97 ± 2.47 | 14.21 ± 5.09 | 18.59 ± 3.46 |

| 18-aminothis compound (6) | 3.39 ± 0.30 | 7.82 ± 1.12 | 9.31 ± 2.12 | 3.46 ± 1.2 | 2.67 ± 0.52 |

Data presented as mean ± SEM.[1]

Mechanism of Action: Key Signaling Pathways

This compound derivatives exert their anticancer effects through a multi-faceted mechanism of action, primarily involving the induction of apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of pro-survival autophagy.[2] Two of the most critical signaling pathways modulated by these compounds are the Androgen Receptor (AR) pathway in prostate cancer and the Akt signaling cascade in glioblastoma.

Inhibition of Androgen Receptor (AR) Signaling

A key finding in the study of this compound derivatives is their ability to suppress AR signaling, which is crucial for the growth of prostate cancer. Notably, these compounds, particularly the aglycone forms like this compound (2), can decrease the expression of the constitutively active AR splice variant 7 (AR-V7).[2][3] AR-V7 is a major driver of resistance to second-generation anti-androgen therapies such as enzalutamide.[2][3]

Caption: Androgen Receptor (AR) Signaling Inhibition by this compound Derivatives.

Suppression of the Akt Signaling Pathway

In glioblastoma models, this compound has been shown to suppress the Akt signaling pathway, a central regulator of cell survival, proliferation, and metabolism.[4] Inhibition of this pathway contributes significantly to the pro-apoptotic and anti-proliferative effects observed in these cancer cells.

Caption: Suppression of the Akt Signaling Pathway by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the foundational research on this compound derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Apoptosis Assays

The pro-apoptotic activity of this compound derivatives is a key component of their anticancer mechanism. This is typically assessed by measuring DNA fragmentation (sub-G1 population) via flow cytometry and by quantifying the activity of executioner caspases (caspase-3 and -7).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound derivatives for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

-

Data Analysis: Gate the cell population to exclude debris. Quantify the percentage of cells in the sub-G1 phase of the cell cycle, which represents the apoptotic cell population with fragmented DNA.

Caption: Workflow for Apoptosis Analysis (Sub-G1) by Flow Cytometry.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound derivatives for 48 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold change relative to the vehicle-treated control.

Caption: Workflow for Caspase-3/7 Activity Assay.

Autophagy Inhibition Analysis (LC3B-II Western Blot)

This compound and its derivatives have been shown to inhibit pro-survival autophagy in cancer cells.[2][5] A common method to assess autophagy is to monitor the conversion of LC3B-I to its lipidated form, LC3B-II, by Western blotting. An accumulation of LC3B-II can indicate either an induction of autophagy or a blockage of autophagic flux (inhibition of lysosomal degradation).

Protocol:

-

Cell Treatment: Culture cells and treat with this compound derivatives for 48 hours. For autophagic flux experiments, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is added for the final 2-4 hours of treatment.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3B overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio or an accumulation of LC3B-II in the presence of a lysosomal inhibitor indicates autophagy inhibition. A loading control (e.g., β-actin or GAPDH) should be used for normalization.